molecular formula C15H12N2O2 B1668166 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione CAS No. 1104546-89-5

4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione

Cat. No. B1668166
M. Wt: 252.27 g/mol
InChI Key: BTYSIDSTHDDAJW-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione” is a chemical compound with the molecular formula C15H12N2O2 . It has a molecular weight of 252.27 g/mol . The compound is also known by other names such as BYK204165 and PARP Inhibitor XIV .


Molecular Structure Analysis

The compound has a complex structure that includes a pyrrole ring and an isoquinoline dione group . The InChI string for the compound is InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9- . The compound’s structure can be represented by the SMILES string CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass of the compound is 252.089877630 g/mol .

Scientific Research Applications

Chemical Reactions and Derivatives

  • 4-Acylmethylene-1, 3 (2H, 4H)-isoquinolinediones, including compounds like 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione, have been studied for their reactions with malononitrile, leading to the formation of pyrano and furo derivatives with potential in various chemical applications (Fujimaki et al., 1985).
  • Catalytic hydrogenation and reduction processes of similar compounds have been explored, offering pathways to new derivatives that could be significant in the development of new chemical entities (Elliott & Takekoshi, 1976).

Photoreactive Properties and Applications

  • Investigations into the photooxygenations of 1,3-isoquinolinediones have revealed the potential for these compounds in light-mediated chemical reactions, an area of interest for photochemistry and materials science (Ke-Qing et al., 1998).

Structural and Synthetic Chemistry

  • The structure and synthesis of various isoquinoline derivatives, including those related to 4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione, have been a focus, contributing to the field of synthetic organic chemistry and the development of new medicinal compounds (Zhao & Eguchi, 1997).

Electrophilic Cyclization Reactions

  • Research on electrophilic cyclization reactions involving 2-alkynyl-1-methylene azide aromatics has opened up new synthetic routes for highly substituted isoquinolines, which can be pivotal in medicinal chemistry and drug design (Fischer et al., 2008).

Electrochromic and Luminescent Properties

  • Studies on low-molecular weight compounds related to isoquinolinediones have shown potential applications in electroluminescent layers and organic light-emitting devices, indicating their significance in material sciences and engineering (Dobrikov et al., 2011).

Safety And Hazards

The compound may cause an allergic skin reaction . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water . It is recommended to wear protective gloves, protective clothing, and eye/face protection when handling the compound .

properties

IUPAC Name

(4Z)-4-[(1-methylpyrrol-2-yl)methylidene]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-8-4-5-10(17)9-13-11-6-2-3-7-12(11)14(18)16-15(13)19/h2-9H,1H3,(H,16,18,19)/b13-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYSIDSTHDDAJW-LCYFTJDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C3=CC=CC=C3C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C\2/C3=CC=CC=C3C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione

CAS RN

1104546-89-5
Record name 1104546-89-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Reactant of Route 2
Reactant of Route 2
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Reactant of Route 3
Reactant of Route 3
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Reactant of Route 4
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Reactant of Route 5
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione
Reactant of Route 6
4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.